An In-Depth Technical Guide to Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (HBPDA) for Advanced Polymer Applications
An In-Depth Technical Guide to Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (HBPDA) for Advanced Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of Alicyclic Dianhydrides in Modern Material Science
In the relentless pursuit of high-performance polymers, the limitations of traditional aromatic polyimides—most notably their inherent color and often limited solubility—have driven researchers to explore novel monomer architectures. This guide delves into the core of one such innovation: Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, a saturated alicyclic dianhydride. By replacing the aromatic rings of its precursor with cyclohexyl units, this monomer disrupts the formation of charge-transfer complexes, paving the way for highly transparent and processable polyimides. As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but a foundational understanding of this monomer's synthesis, characterization, and strategic application, empowering researchers to harness its full potential in next-generation materials.
Core Molecular Structure and Physicochemical Properties
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, commonly referred to in industry and academia as HBPDA (Hydrogenated Biphenyltetracarboxylic Dianhydride), is a key building block in advanced polymer synthesis.
The chemical structure of HBPDA is characterized by a biphenyl core where both phenyl rings have been fully hydrogenated to form a dicyclohexyl linkage. This saturated, alicyclic structure is the cornerstone of its unique properties. The molecule possesses two anhydride functional groups, making it a difunctional monomer suitable for polycondensation reactions.
Structural Representation
Caption: Chemical structure of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone.
Physicochemical Data
The key physical and chemical properties of HBPDA are summarized in the table below. This data is essential for determining appropriate solvents for polymerization and for understanding the storage and handling requirements of the monomer.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₈O₆ | [1] |
| Molecular Weight | 306.31 g/mol | [2][3] |
| CAS Number | 122640-83-9 | [1] |
| Appearance | White to yellow solid/powder | [4] |
| Melting Point | 208 °C | [2] |
| Purity | ≥95-98% | [1][2] |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) | [5] |
| Storage | Room temperature, under inert atmosphere, away from moisture | [2][5][6] |
Synthesis of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (HBPDA)
The primary route for the synthesis of HBPDA is the catalytic hydrogenation of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). This process transforms the aromatic biphenyl core into a saturated dicyclohexyl structure, which is the key to HBPDA's desirable properties.
Reaction Pathway
The synthesis is a two-step process that begins with the aromatic precursor, BPDA. The biphenyl core of BPDA is hydrogenated, followed by dehydration to yield the final dianhydride product.
Caption: General synthesis pathway for HBPDA from BPDA.
Experimental Protocol: Synthesis of HBPDA
The following protocol is a representative procedure for the synthesis of HBPDA, based on principles outlined in relevant patent literature[7].
Materials:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
Ruthenium on carbon (Ru/C) catalyst (5%)
-
High-pressure autoclave reactor
-
Suitable solvent (e.g., acetic anhydride)
-
Pressurized hydrogen gas (H₂)
Procedure:
-
Hydrogenation: a. A high-pressure autoclave is charged with BPDA and a suitable solvent, such as acetic anhydride. b. The Ru/C catalyst is added to the mixture. c. The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. d. The reaction mixture is heated to a specified temperature (typically in the range of 100-150°C) and stirred vigorously for several hours until the theoretical amount of hydrogen is consumed. e. After cooling and depressurization, the catalyst is removed by filtration.
-
Dehydration and Isolation: a. The filtrate, containing the hydrogenated intermediate (dicyclohexyl-3,3',4,4'-tetracarboxylic acid), is heated to induce dehydration and cyclization to the dianhydride. b. The solvent is removed under reduced pressure. c. The resulting crude HBPDA is purified by recrystallization from an appropriate solvent to yield the final product.
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions compared to other catalysts.
-
Solvent: Acetic anhydride can serve as both a solvent and a dehydrating agent in the subsequent step.
-
Pressure and Temperature: These parameters are optimized to ensure complete hydrogenation of the aromatic rings without causing degradation of the molecule.
Spectroscopic Characterization of HBPDA
Due to the proprietary nature of industrial chemical synthesis, detailed spectroscopic data for the HBPDA monomer is not widely published. However, the expected characteristic signals based on its structure are outlined below.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of HBPDA is expected to show characteristic absorption bands for a saturated cyclic anhydride.
-
C=O Stretching: Two distinct peaks are anticipated in the carbonyl region, characteristic of the symmetric and asymmetric stretching of the anhydride group. For saturated cyclic anhydrides, these typically appear around 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹.
-
C-H Stretching: Strong absorptions are expected just below 3000 cm⁻¹ due to the C-H bonds of the cyclohexyl rings.
-
C-O Stretching: One or two bands in the 1300-900 cm⁻¹ region corresponding to the C-O-C stretching of the anhydride rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be complex due to the numerous non-equivalent protons on the dicyclohexyl rings. A broad multiplet region between approximately 1.0 and 3.0 ppm is expected.
-
¹³C NMR: The spectrum would show signals corresponding to the aliphatic carbons of the cyclohexyl rings and the carbonyl carbons of the anhydride groups. The carbonyl carbons would appear significantly downfield.
Application in Polyimide Synthesis: A Self-Validating Protocol
HBPDA is a key monomer in the synthesis of high-performance polyimides, particularly those requiring high optical transparency and good solubility. The following section details a self-validating protocol for the synthesis of a polyimide from HBPDA and a common diamine, 4,4'-oxydianiline (ODA).
The Two-Step Polycondensation Reaction
The synthesis of polyimides from HBPDA and a diamine proceeds via a two-step polycondensation reaction.
-
Step 1: Poly(amic acid) Formation: The reaction of the dianhydride (HBPDA) with the diamine (e.g., ODA) in a polar aprotic solvent at room temperature forms a soluble poly(amic acid) precursor.
-
Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration, which can be achieved either by thermal treatment or by chemical methods.
Caption: Two-step synthesis of polyimides from HBPDA.
Experimental Protocol: Synthesis of HBPDA-ODA Polyimide
This protocol describes the synthesis of a polyimide film from HBPDA and 4,4'-oxydianiline (ODA).
Materials:
-
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (HBPDA)
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
-
Glass plates for film casting
-
Programmable oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a precise amount of ODA in anhydrous NMP. b. Slowly add an equimolar amount of HBPDA powder to the stirred ODA solution at room temperature. c. Continue stirring under a nitrogen atmosphere for 12-24 hours until a viscous, homogeneous poly(amic acid) solution is formed.
-
Film Casting and Thermal Imidization: a. Cast the poly(amic acid) solution onto a clean glass plate. b. Place the cast film in a programmable oven and subject it to a staged heating program, for example:
- 80°C for 1 hour to slowly remove the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour to ensure complete imidization. c. After cooling to room temperature, the transparent polyimide film can be peeled from the glass substrate.
Self-Validating System:
The success of the synthesis can be validated at each stage. The formation of the poly(amic acid) is indicated by a significant increase in the viscosity of the solution. The completion of the imidization process can be confirmed by FTIR spectroscopy, where the disappearance of the amic acid peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) will be observed.
Structure-Property Relationships and Causality
The alicyclic structure of HBPDA is directly responsible for the enhanced properties of the resulting polyimides compared to their aromatic counterparts.
-
Optical Transparency: Aromatic dianhydrides and diamines can form intermolecular and intramolecular charge-transfer complexes (CTCs), which absorb light in the visible spectrum, leading to colored polyimide films. The saturated cyclohexyl rings in HBPDA lack the π-electron systems necessary for CTC formation, resulting in polyimides with high optical transparency and low color[8][9].
-
Solubility: The flexible and non-planar structure of the dicyclohexyl unit in HBPDA disrupts the chain packing and reduces intermolecular forces compared to the rigid, planar structures of aromatic polyimides. This leads to improved solubility in a wider range of organic solvents, facilitating solution-based processing techniques[10].
-
Thermal Properties: While HBPDA-based polyimides exhibit good thermal stability, their glass transition temperatures (Tg) are generally lower than those of fully aromatic polyimides[8]. This is a direct consequence of the increased rotational freedom in the alicyclic backbone compared to the rigid aromatic systems.
Conclusion: A Versatile Monomer for Advanced Applications
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone is a pivotal monomer for the development of high-performance polyimides where optical clarity and processability are paramount. Its alicyclic structure effectively mitigates the coloration issues inherent in many aromatic polyimides, opening up applications in flexible displays, optical films, and advanced microelectronics. By understanding the synthesis, characterization, and structure-property relationships detailed in this guide, researchers are well-equipped to innovate and expand the applications of this versatile building block in the ever-evolving field of material science.
References
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. [Link]
-
Highly transparent preimidized semi-alicyclic polyimide varnishes with low curing temperatures and desirable processing viscosities at high solid contents: preparation and applications for LED chip passivation. ResearchGate. [Link]
- Dicyclohexyl-3,4,3',4'-tetracarboxylic acid or dianhydride thereof and polyamide-acid and polyimide obtained there
-
Three Preparation Methods to Make BPDA. Haili Evergreen New Materials. [Link]
-
Mechanical properties of BPDA–ODA polyimide fibers. ResearchGate. [Link]
-
Morphology of polyimide fibers derived from 3,3?,4,4?-biphenyltetracarboxylic dianhydride and 4,4?-oxydianiline. ResearchGate. [Link]
-
Properties of polyimide films based on ODPA and ODA by thermal and chemical imidization. ResearchGate. [Link]
-
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone. Elex Biotech. [Link]
- Process for producing biphenyltetracarboxylic dianhydride.
-
Synthesis and Properties of Copolyimides Derived from Isometric Biphenyltetracarboxylic Dianhydrides (a-BPDA and i-BPDA) and Oxydiphthalic Dianhydride (ODPA) with 4,4'-Oxydianiline (4,4'-ODA). ResearchGate. [Link]
-
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. National Institutes of Health. [Link]
-
FT-IR spectra of FTDA and the PI films. ResearchGate. [Link]
-
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone. Synthonix. [Link]
-
Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI. [Link]
-
The synthesis procedure of ODPA–ODA-type polyetherimide. ResearchGate. [Link]
-
High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. MDPI. [Link]
-
Dihydroxy-1,1′-biisobenzofuran-3,3′(1H,1′H)-dione. National Institutes of Health. [Link]
- Method for preparing biphenyltetracarboxylic dianhydride (BPDA).
- Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Perylenetetracarboxylic dianhydride. Wikipedia. [Link]
-
Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]
-
An In Situ FTIR Study of DBD Plasma Parameters for Accelerated Germination of Arabidopsis thaliana Seeds. MDPI. [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. PubMed. [Link]
-
3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione. PubChem. [Link]
Sources
- 1. Synthonix, Inc > 122640-83-9 | Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone [synthonix.com]
- 2. labsolu.ca [labsolu.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone | Elex Biotech LLC [elexbiotech.com]
- 7. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
